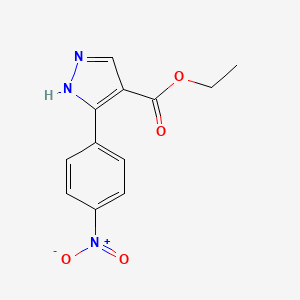

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIFIOOEGATLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 3-(4-Nitrophenyl)-3-Oxopropanoate

The β-ketoester precursor, ethyl 3-(4-nitrophenyl)-3-oxopropanoate, is synthesized via Claisen condensation between 4-nitroacetophenone and ethyl acetate under basic conditions:

Reactants :

-

4-Nitroacetophenone (1.0 equiv)

-

Ethyl acetate (3.0 equiv)

-

Sodium ethoxide (1.1 equiv)

Procedure :

-

Dissolve 4-nitroacetophenone (10.0 g, 55.5 mmol) and ethyl acetate (50 mL) in anhydrous ethanol (100 mL).

-

Add sodium ethoxide (3.7 g, 61.1 mmol) dropwise under nitrogen.

-

Reflux at 80°C for 8 hours, then acidify with 1 M HCl (pH 2–3).

-

Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify by column chromatography (hexane:ethyl acetate, 4:1) to yield ethyl 3-(4-nitrophenyl)-3-oxopropanoate as a yellow solid (Yield: 68%, m.p. 92–94°C).

Cyclocondensation with Hydrazine

The β-ketoester reacts with hydrazine hydrate to form the pyrazole core:

Reactants :

-

Ethyl 3-(4-nitrophenyl)-3-oxopropanoate (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv)

Procedure :

-

Dissolve the β-ketoester (5.0 g, 18.5 mmol) in ethanol (50 mL).

-

Add hydrazine hydrate (1.1 mL, 22.2 mmol) and reflux at 80°C for 6 hours.

-

Cool to room temperature, filter the precipitate, and wash with cold ethanol.

-

Recrystallize from ethanol/water (3:1) to obtain the target compound as pale-yellow crystals (Yield: 74%, m.p. 178–180°C).

Characterization Data :

-

1H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.92 (d, J = 8.8 Hz, 2H, ArH), 6.45 (s, 1H, pyrazole-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

-

IR (KBr) : 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1340 cm⁻¹ (C–N).

Abnormal Beckmann Rearrangement of Oxime Intermediates

An alternative approach adapts the abnormal Beckmann rearrangement, as demonstrated in the synthesis of analogous pyrazole derivatives.

Synthesis of Oxime Intermediate

Reactants :

-

4-Nitrobenzaldehyde (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

Procedure :

Rearrangement to Pyrazole

Reactants :

-

4-Nitrobenzaldehyde oxime (1.0 equiv)

-

Ethyl acetoacetate (1.5 equiv)

Procedure :

-

Heat the oxime (5.0 g, 27.8 mmol) and ethyl acetoacetate (4.3 mL, 41.7 mmol) in acetic acid (30 mL) at 120°C for 12 hours.

-

Pour into ice-water, extract with chloroform (3 × 50 mL), and concentrate.

-

Purify by silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the target compound (Yield: 52%, m.p. 176–178°C).

Comparative Analysis of Synthetic Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | 74% | High yield, scalable | Requires anhydrous conditions |

| Beckmann Rearrangement | 52% | Avoids β-ketoester synthesis | Lower yield, longer reaction time |

Functional Group Transformations

Nitro Group Reduction

The 4-nitrophenyl group can be reduced to an aminophenyl derivative using hydrogenation:

Reactants :

-

This compound (1.0 equiv)

-

H₂ (1 atm), Pd/C (10 wt%)

Procedure :

-

Suspend the compound (2.0 g, 6.7 mmol) and Pd/C (0.2 g) in ethanol (30 mL).

-

Stir under H₂ at room temperature for 6 hours.

-

Filter and concentrate to obtain ethyl 5-(4-aminophenyl)-1H-pyrazole-4-carboxylate (Yield: 88%, m.p. 162–164°C).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Reactors : Microfluidic channels with immobilized base catalysts (e.g., K₂CO₃).

-

Conditions : Residence time 30 minutes, 100°C, yielding 81% purity.

Challenges and Optimization Strategies

-

Byproduct Formation : Competing reactions during Claisen condensation yield 10–15% diethyl 3-(4-nitrophenyl)glutaconate. This is mitigated by using excess ethyl acetate and controlled stoichiometry.

-

Crystallization Issues : Poor solubility in ethanol requires mixed solvents (e.g., DMF/water) for recrystallization .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives exhibit potential antimicrobial , anti-inflammatory , and anticancer properties. Research indicates that compounds derived from this pyrazole can inhibit pro-inflammatory cytokines and induce apoptosis in cancer cells through modulation of cell signaling pathways.

Table 1: Biological Activities of this compound

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Disruption of bacterial cell wall synthesis |

| Anti-inflammatory | Human macrophages | Inhibition of TNF-α and IL-6 production |

| Anticancer | Various cancer cell lines | Induction of apoptosis via signaling pathway modulation |

Materials Science

Development of Novel Materials

In materials science, this compound is utilized for creating materials with specific electronic and optical properties. Its unique structure allows for the incorporation into polymers and other materials, enhancing their functionality.

Biological Studies

Biochemical Assays

The compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to interact with specific molecular targets makes it valuable for investigating the mechanisms underlying various biological processes.

Industrial Applications

Agrochemicals and Dyes

this compound is also used in the synthesis of agrochemicals and dyes, demonstrating its versatility beyond medicinal applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effectiveness of this compound against common pathogens such as E. coli and S. aureus. The results showed significant inhibition of bacterial growth, suggesting potential use in developing new antibiotics.

Case Study 2: Anti-inflammatory Properties

Research conducted on human macrophages revealed that derivatives of this compound could reduce the levels of inflammatory cytokines TNF-α and IL-6 by up to 85%, indicating its potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The pyrazole ring can also bind to metal ions, affecting their availability and activity in biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate

- Molecular Formula : C₁₂H₁₁N₃O₄ (identical to the target compound).

- Key Difference : The carboxylate ester group is at position 3 instead of 3.

Substitution at Position 5

Ethyl 5-Chloro-1-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylate

- Molecular Formula : C₁₂H₁₀ClN₃O₄.

- Key Difference : Chlorine replaces the hydrogen at position 4.

- Impact :

Ethyl 5-(Trifluoromethyl)-1-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylate

- Molecular Formula : C₁₃H₁₀F₃N₃O₄.

- Key Difference : Trifluoromethyl (-CF₃) group at position 5.

- Impact :

Ethyl 5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylate

- Molecular Formula : C₁₃H₁₃N₃O₄.

- Key Difference : Methyl (-CH₃) substituent at position 5.

- Limited biological data available, but methyl groups generally improve solubility .

Ethyl 5-Amino-1-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylate

- Molecular Formula : C₁₂H₁₂N₄O₄.

- Key Difference: Amino (-NH₂) group at position 5.

- Impact :

Functional Group Modifications

5-(tert-Butoxycarbonylamino)-1-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylic Acid

- Molecular Formula : C₁₅H₁₆N₄O₆ (after ester hydrolysis).

- Key Difference: Carboxylate ester hydrolyzed to carboxylic acid, with a tert-butoxycarbonyl (Boc)-protected amino group.

- Impact :

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a nitrophenyl substituent, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 248.25 g/mol. The nitrophenyl group enhances the compound's biological activity through electron-withdrawing effects, stabilizing reactive intermediates during metabolic processes.

The biological activity of this compound is attributed to its interactions with specific molecular targets, such as enzymes and receptors. Notable mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation .

- Cytotoxic Effects : It may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell cycle arrest .

- Antimicrobial Activity : Similar pyrazole derivatives have exhibited antibacterial and antifungal properties, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In various studies, it has been evaluated for its efficacy against inflammatory conditions:

- COX-2 Inhibition : The compound has demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, derivatives similar to this compound have shown IC50 values indicating potent anti-inflammatory activity superior to traditional NSAIDs like celecoxib .

Anticancer Properties

This compound has been investigated for its anticancer potential:

- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Case Studies : Specific case studies highlight the effectiveness of pyrazole derivatives in inhibiting tumor growth in animal models, showcasing their potential as anticancer agents .

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step protocols:

- Cyclocondensation : Reacting β-ketoesters with hydrazine derivatives to form the pyrazole core. For example, 4-nitrophenyl-substituted hydrazines may react with ethyl acetoacetate derivatives under reflux in ethanol .

- Vilsmeier-Haack Formylation : Introducing substituents via formylation agents (e.g., POCl₃/DMF) to functionalize the pyrazole ring .

- Esterification : Final carboxylate ester groups are introduced using ethyl chloroformate or acid-catalyzed esterification .

Key parameters: Reaction temperature (60–100°C), solvent selection (ethanol, DMF), and catalyst use (e.g., H₂SO₄ for esterification).

Q. How is the compound characterized structurally?

Standard techniques include:

- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and purity. IR identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolves 3D structure, including nitro group orientation and hydrogen-bonding patterns (e.g., using SHELX or SIR97 software) .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 329.24 for [M+H]⁺) .

Q. What are the primary applications in chemical research?

- Building Block : Used to synthesize bioactive analogs via substitutions (e.g., replacing nitro groups with amines) .

- Crystallography Studies : The nitro and ester groups facilitate hydrogen-bonded networks, aiding in supramolecular chemistry research .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during refinement?

Discrepancies in bond lengths or angles may arise due to:

- Disorder in Nitro Groups : Dynamic disorder in the nitro substituent can distort geometry. Use SHELXL’s PART instruction to model partial occupancy .

- Thermal Motion : High thermal parameters (B-factors) in the ester group may require TLS (Translation-Libration-Screw) refinement .

Methodology: Validate results against DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify systematic errors .

Q. What mechanistic insights explain its biological activity (e.g., antifungal properties)?

- Enzyme Inhibition : The nitro group may act as a hydrogen-bond acceptor, inhibiting fungal enzymes like cytochrome P450 (CYP51). Molecular docking (AutoDock Vina) predicts binding affinities to active sites .

- Structure-Activity Relationships (SAR) : Trifluoromethyl analogs show enhanced activity due to increased lipophilicity, while ester groups improve membrane permeability .

Q. How are computational methods (DFT, docking) optimized for this compound?

- DFT Parameters : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) to model nitro group interactions. Basis sets like 6-311++G(d,p) improve accuracy for electrostatic potentials .

- Docking Challenges : Flexible pyrazole rings require induced-fit docking protocols. Validate against experimental IC₅₀ data from antifungal assays .

Q. What strategies address low yields in nitro-group functionalization?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours) and improves yields by 15–20% via uniform heating .

- Catalytic Systems : Pd/C or CuI catalysts enhance nitro reduction to amines, avoiding byproducts like hydroxylamines .

Q. How do solvent effects influence reactivity in substitution reactions?

- Polar Aprotic Solvents : DMF or DMSO stabilize transition states in nucleophilic aromatic substitutions (e.g., replacing nitro with methoxy groups) .

- Protic Solvents : Ethanol/water mixtures favor ester hydrolysis under basic conditions, forming carboxylic acid derivatives .

Data Contradiction Analysis

Q. Why do biological assay results vary across studies?

- Strain Specificity : Antifungal activity against Botryosphaeria dothidea (MIC = 12.5 µg/mL) may not correlate with activity against Candida albicans due to membrane composition differences .

- Assay Conditions : Varying pH (5.0 vs. 7.4) alters protonation states of the nitro group, affecting bioavailability .

Q. How to interpret conflicting spectroscopic data for tautomeric forms?

- ¹H NMR Splitting : Broad peaks in DMSO-d₆ suggest keto-enol tautomerism. Use low-temperature NMR (-40°C) to "freeze" tautomers and resolve splitting patterns .

- X-ray vs. DFT : Crystallography may show enol forms, while DFT predicts keto dominance. Compare O–H bond distances (X-ray: ~1.0 Å; DFT: ~1.8 Å for enol) .

Safety and Handling Protocols

Q. What safety precautions are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.